イミダプリル塩酸塩

概要

説明

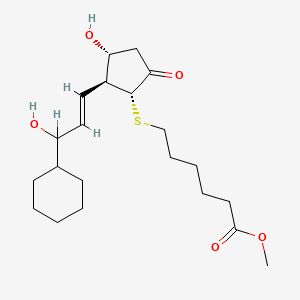

TA-6366は、イミダプリル塩酸塩としても知られており、経口投与可能なアンジオテンシン変換酵素阻害剤です。主に高血圧、1型糖尿病性腎症、慢性心不全の治療に使用されます。 アンジオテンシンIからアンジオテンシンIIへの変換を阻害することにより、TA-6366は末梢血管抵抗と全身血圧を低下させます .

科学的研究の応用

TA-6366 has several scientific research applications:

Hypertension Research: TA-6366 is used to study the effects of angiotensin-converting enzyme inhibition on blood pressure regulation.

Diabetic Nephropathy: Research on TA-6366 includes its potential benefits in reducing kidney damage in diabetic patients.

Heart Failure: TA-6366 is investigated for its role in improving heart function and reducing symptoms in chronic heart failure

作用機序

TA-6366は、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害することで効果を発揮します。この変換を阻害することにより、TA-6366はアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下につながります。 TA-6366の分子標的は、アンジオテンシン変換酵素とマトリックスメタロプロテイナーゼ-9です .

生化学分析

Biochemical Properties

Imidapril hydrochloride plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme . This enzyme is responsible for the conversion of angiotensin I to angiotensin II, which is a key regulator of blood pressure . By inhibiting this enzyme, imidapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The compound interacts with the angiotensin-converting enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Imidapril hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of angiotensin II, which in turn decreases vasoconstriction and promotes vasodilation . This reduction in angiotensin II levels also impacts cell signaling pathways, particularly those involved in blood pressure regulation and fluid balance . Additionally, imidapril hydrochloride can affect gene expression by modulating the activity of genes involved in the renin-angiotensin system . This modulation can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of imidapril hydrochloride involves its conversion to the active metabolite, imidaprilat, which inhibits the angiotensin-converting enzyme . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the body . The binding interaction between imidaprilat and the angiotensin-converting enzyme is crucial for its inhibitory effect . Additionally, imidapril hydrochloride can influence enzyme activity by altering the expression of genes involved in the renin-angiotensin system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidapril hydrochloride can change over time due to its stability and degradation . The compound is relatively stable, but its active form, imidaprilat, has a longer half-life and can exert prolonged effects on cellular function . Long-term studies have shown that imidapril hydrochloride can maintain its efficacy in reducing blood pressure and improving heart function over extended periods . Degradation of the compound can lead to a decrease in its effectiveness over time .

Dosage Effects in Animal Models

The effects of imidapril hydrochloride vary with different dosages in animal models . At lower doses, the compound effectively reduces blood pressure and improves heart function without significant adverse effects . At higher doses, imidapril hydrochloride can cause toxic effects, including hypotension, renal impairment, and electrolyte imbalances . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Imidapril hydrochloride is involved in several metabolic pathways, primarily through its conversion to imidaprilat . This conversion is mediated by esterases in the liver . The active metabolite, imidaprilat, inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II . This inhibition affects metabolic flux and can alter the levels of various metabolites involved in blood pressure regulation and fluid balance .

Transport and Distribution

Imidapril hydrochloride is transported and distributed within cells and tissues through various mechanisms . After oral administration, the compound is absorbed from the gastrointestinal tract and transported to the liver, where it is converted to imidaprilat . The active metabolite is then distributed to various tissues, including the kidneys, heart, and blood vessels . Transporters and binding proteins play a role in the localization and accumulation of imidapril hydrochloride and its active metabolite .

Subcellular Localization

The subcellular localization of imidapril hydrochloride and its active metabolite, imidaprilat, is primarily within the cytoplasm and the endoplasmic reticulum . These locations are crucial for the compound’s activity, as the angiotensin-converting enzyme is found in these compartments . Targeting signals and post-translational modifications may direct imidapril hydrochloride to specific cellular compartments, enhancing its efficacy in inhibiting the angiotensin-converting enzyme .

準備方法

TA-6366の合成には、いくつかの段階が含まれます。

縮合反応: テトラヒドロフラン中でtert-ブトキシカリウムの存在下、2-O-(p-トルエンスルホニル)-D-ラクトイルクロリドを1-メチル-2-オキソイミダゾリジン-4-カルボン酸tert-ブチルエステルと縮合させることで、1-メチル-2-オキソ-3-[2-(p-トルエンスルホニルオキシ)プロピオニル]イミダゾリジン-4-カルボン酸tert-ブチルエステルが得られます。

さらなる縮合: 次に、この中間体を、ジメチルスルホキシド中でトリエチルアミンを用いて、2-アミノ-4-フェニル酪酸エチルエステルと縮合させると、3-[N-[1-(エトキシカルボニル)-3-フェニルプロピル]-L-アラニル]-1-メチル-2-オキソイミダゾリジン-4-カルボン酸tert-ブチルエステルが生成されます。

化学反応の分析

TA-6366は、いくつかの種類の化学反応を起こします。

酸化: TA-6366は酸化されて、活性代謝産物であるイミダプリレートを生成できます。

還元: TA-6366の還元は、さまざまな還元誘導体の生成につながる可能性があります。

置換: TA-6366は、特にエステルおよびアミド官能基において、置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、塩酸、tert-ブトキシカリウム、トリエチルアミンなどがあります。 これらの反応から生成される主要な生成物は、イミダプリレートおよびその他の誘導体です .

科学研究への応用

TA-6366は、科学研究にいくつかの応用があります。

高血圧研究: TA-6366は、アンジオテンシン変換酵素阻害が血圧調節に及ぼす影響を研究するために使用されます。

糖尿病性腎症: TA-6366に関する研究には、糖尿病患者の腎臓損傷を軽減する可能性のある利点も含まれます。

類似化合物との比較

TA-6366は、エナラプリルやカプトプリルなどの他のアンジオテンシン変換酵素阻害剤と類似しています。TA-6366は、経口投与が可能で作用時間が長いという独自の化学構造を持っています。類似の化合物には、以下のようなものがあります。

エナラプリル: 高血圧と心不全に使用される別のアンジオテンシン変換酵素阻害剤です。

TA-6366は、アンジオテンシン変換酵素の強力かつ持続的な阻害作用により際立っており、高血圧や関連する状態の治療における貴重な化合物となっています。

特性

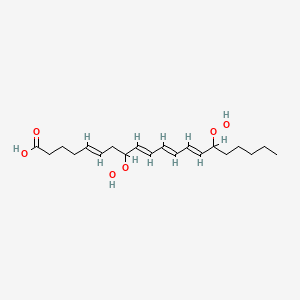

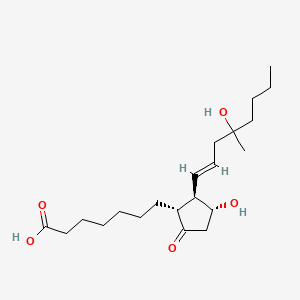

IUPAC Name |

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLQGMMMRMDXHN-GEUPQXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046912 | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89396-94-1 | |

| Record name | Imidapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89396-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089396941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSF9GG1NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imidapril hydrochloride?

A1: Imidapril hydrochloride is a prodrug that is rapidly metabolized in the liver to its active metabolite, imidaprilat. [] Imidaprilat acts as a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation due to the blocking of the potent vasoconstrictive actions of angiotensin II. [] Imidaprilat also reduces aldosterone secretion from the adrenal cortex, which is stimulated by angiotensin II. [] This, in turn, leads to increased sodium excretion and subsequently increased water outflow. []

Q2: Does the inhibition of ACE by imidapril hydrochloride have any effect on bradykinin levels?

A2: Yes, 6366A, the active metabolite of imidapril hydrochloride, has been shown to augment bradykinin-induced relaxation in dog renal arteries precontracted with prostaglandin F2 alpha. [] This suggests that, in addition to inhibiting angiotensin II synthesis, 6366A also interferes with bradykinin degradation, contributing to its overall vasodilatory effect. []

Q3: What is the impact of imidapril hydrochloride on renal hemodynamics?

A3: Studies in anesthetized dogs have shown that imidapril hydrochloride, through its active metabolite 6366A, effectively lowers blood pressure and renal vascular resistance. [] This leads to increased renal blood flow and glomerular filtration rate. [] Additionally, imidapril promotes diuresis and increases the urinary excretion of sodium and chloride. []

Q4: What is the molecular formula and weight of imidapril hydrochloride?

A4: The molecular formula of imidapril hydrochloride is C20H27N3O6 • HCl, and its molecular weight is 441.9 g/mol. You can find more details about the synthesis of imidapril hydrochloride in this paper. []

Q5: How does relative humidity affect the stability of solid-state imidapril hydrochloride?

A5: Research indicates that increased relative humidity negatively impacts the stability of solid-state imidapril hydrochloride. [, , ] Specifically, humidity accelerates the degradation process, even though it doesn't alter the degradation mechanism, which follows an autocatalytic model. [, ]

Q6: Is there a specific lubricant recommended for use with imidapril hydrochloride in solid dosage forms due to compatibility issues?

A6: Yes, studies have shown incompatibility between imidapril hydrochloride and magnesium stearate, a common lubricant. [] Magnesium stearate was found to significantly decrease the stability of imidapril hydrochloride. [] Glyceryl behenate, on the other hand, showed no adverse interaction and is therefore recommended as a suitable lubricant for imidapril hydrochloride solid formulations. []

Q7: How is imidapril hydrochloride metabolized in the body?

A8: Following oral administration, imidapril hydrochloride undergoes rapid hydrolysis in the liver to its active metabolite, imidaprilat. [] This active metabolite is responsible for the therapeutic effects of the drug. [, ] Further metabolic pathways involve hydrolysis of the ester bond and cleavage of the amide bond, resulting in several metabolites (M2, M3, M4) that have been identified in various animal species. []

Q8: Are there species differences in the metabolism of imidapril?

A9: Yes, while the same metabolites of imidapril are found across different animal species, quantitative differences exist in the amount of each metabolite produced. [] For example, in rats, the ester bond of imidapril is rapidly hydrolyzed in the plasma, while this metabolic pathway is not observed in dogs, monkeys, or humans. [] These variations highlight the importance of considering species differences when interpreting preclinical data.

Q9: Does imidapril hydrochloride cross the placental barrier?

A10: Studies in pregnant rats revealed low placental transfer of imidapril hydrochloride regardless of the stage of pregnancy. [] The amount of radioactivity transferred per fetus was minimal, indicating limited penetration of the substance or its metabolites through the placental barrier. []

Q10: Does imidapril hydrochloride induce cough as a side effect, and if so, how does its incidence compare to other ACE inhibitors?

A12: While imidapril hydrochloride, like other ACE inhibitors, can potentially induce cough as a side effect, clinical studies suggest a significantly lower incidence compared to enalapril maleate. [] This difference in the occurrence of cough is particularly noteworthy as it impacts patient adherence to treatment. []

Q11: What analytical techniques are commonly employed for the determination of imidapril hydrochloride in pharmaceutical formulations?

A13: Two primary analytical techniques are frequently used for quantifying imidapril hydrochloride in pharmaceutical preparations: reverse-phase high-performance liquid chromatography (RP-HPLC) [, ] and UV derivative spectrophotometry. [] RP-HPLC offers high sensitivity, accuracy, precision, and selectivity, making it suitable for determining imidapril hydrochloride, its degradation product, and internal standards. [] UV derivative spectrophotometry is another valuable technique, demonstrating good linearity, precision, and accuracy within a specific concentration range. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)

![(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine](/img/structure/B1233418.png)

![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1233419.png)

![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)